Thioanisole

描述

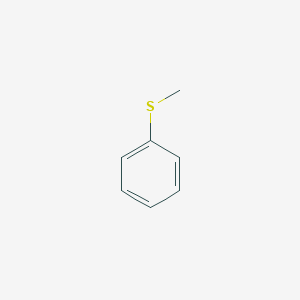

Thioanisole (C₆H₅SCH₃) is a sulfur-containing aromatic compound structurally analogous to anisole (C₆H₅OCH₃), where the oxygen atom is replaced by sulfur. This substitution imparts distinct electronic and chemical properties, making this compound a valuable substrate in organic synthesis, enzymatic studies, and photochemical reactions. Its sulfur atom enables participation in oxidation, deprotection, and oxygen-atom transfer (OAT) reactions, often differing mechanistically from oxygenated analogs like anisole or phenolic derivatives such as thiophenol (C₆H₅SH) and phenol (C₆H₅OH) .

准备方法

Thioanisole can be synthesized through several methods:

Methylation of Thiophenol: This is a common laboratory method where thiophenol reacts with methyl iodide in the presence of a base to form this compound.

Diazonium Salt Method: Aniline is diazotized to form a diazonium salt, which then reacts with sodium methyl mercaptan to produce this compound.

Industrial Production: Industrially, this compound can be produced by reacting thiophenol with dimethyl sulfate or methyl chloride under basic conditions

生物活性

Thioanisole, also known as methyl phenyl sulfide, is an organosulfur compound with significant biological activity that has been the subject of various studies. This article delves into its antibacterial properties, reactions with radical species, and enzymatic transformations, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has the molecular formula and a structure characterized by a methyl group attached to a phenyl ring, with sulfur substituting one hydrogen atom. Its chemical properties allow it to participate in various biological reactions, making it a valuable compound in medicinal chemistry and biochemistry.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of this compound derivatives. For instance, research indicates that certain sulfonamide derivatives containing this compound exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria. In one study, a derivative showed an MIC (minimum inhibitory concentration) of 3.9 μg/mL against various bacterial strains, demonstrating its effectiveness in inhibiting bacterial growth .

Table 1: Antibacterial Activity of this compound Derivatives

| Compound Name | MIC (μg/mL) | Bacterial Strains Affected |

|---|---|---|

| 5a | 3.9 | S. aureus, E. coli |

| 5b | 15 | P. aeruginosa |

| 5c | 7.5 | Enterococcus faecalis |

Reaction with Hydroxyl Radicals

This compound reacts with hydroxyl radicals, leading to the formation of radical cations and hydroxy adducts. Studies have shown that approximately 73% of reactions result in radical cation formation while 23% yield OH-adducts . This reactivity is crucial for understanding its role in oxidative stress and potential therapeutic applications.

Enzymatic Transformations

This compound has been studied for its enzymatic oxidation processes. Lignin peroxidase from Phanerochaete chrysosporium catalyzes the reaction of this compound with hydrogen peroxide (H2O2), leading to the formation of sulfoxides through radical cation intermediates. This process demonstrates significant enantiomeric selectivity, which is valuable for synthesizing chiral compounds .

Case Study: Enzymatic Oxidation of this compound

In a detailed study on the enzymatic oxidation of this compound:

- Objective : To investigate the oxidative transformation of this compound using lignin peroxidase.

- Methodology : The reaction was monitored spectrophotometrically under varying conditions.

- Findings : The enzyme catalyzed the formation of sulfoxides with high oxygen incorporation and selectivity for specific enantiomers.

Surface-Enhanced Raman Scattering (SERS) Studies

The electrochemical behavior of this compound has been explored using SERS techniques. Studies indicate that this compound can dissociate to form thiophenol under certain electrochemical conditions, which subsequently dimerizes through S-S bond formation . This provides insights into molecular interactions and reaction dynamics on surfaces.

Table 2: SERS Observations for this compound

| Voltage (V) | Observed Peaks (cm) | Interpretation |

|---|---|---|

| -0.2 | 1573 | C-C stretching mode |

| -1.2 | 464 | S-S stretching mode (thiophenol dimer) |

科学研究应用

Organic Synthesis

Thioanisole serves as a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.

Pharmaceuticals

This compound is instrumental in the synthesis of several pharmaceutical agents. It is particularly noted for its role in the production of:

- Proton Pump Inhibitors : These are used to treat conditions like gastroesophageal reflux disease (GERD) and peptic ulcers.

- Antifungal Agents : this compound derivatives exhibit antifungal properties, making them valuable in treating fungal infections.

Case Study : A recent study highlighted the use of this compound in synthesizing a novel antifungal compound, demonstrating its effectiveness against resistant strains of fungi .

Agrochemicals

This compound derivatives are utilized in the development of crop protection agents. They contribute to:

- Herbicides : Compounds derived from this compound have shown efficacy in controlling weed populations.

- Insecticides : Certain this compound-based formulations are effective against agricultural pests.

Dyes

This compound is also involved in producing dyes used for textiles and plastics. Its derivatives contribute to vibrant colors and stability in various applications.

Electrochemical Applications

This compound has been explored for its electrochemical properties, particularly in catalysis.

Selective Oxidation

Recent advancements have demonstrated that this compound can be selectively oxidized to produce sulfoxides using electroenzymatic methods. For instance, chloroperoxidase (CPO) functionalized systems have shown catalytic efficiencies up to 4.5 times higher than traditional methods for converting this compound into methyl phenyl sulfoxide . This process is significant for asymmetric synthesis and drug development.

Data Table: Catalytic Efficiency Comparison

| Method | Efficiency (times higher) |

|---|---|

| Free CPO-IL EMB system | 1 |

| CPO-IL EMB@NMCNs-PEI biohybrid | 4.5 |

Environmental Applications

This compound's role extends into environmental science, where it is used as a substrate in various studies aimed at understanding chemical reactions and their implications on ecosystems.

Biodegradation Studies

Research has indicated that this compound can be utilized to study microbial degradation processes, aiding in the understanding of how certain compounds interact with microbial communities . This knowledge is essential for developing bioremediation strategies.

Flavoring and Fragrance Industry

This compound is recognized for its contribution to flavor enhancement in food products. It acts as a flavoring agent that enriches the taste profiles of various items, making it valuable in the food industry.

化学反应分析

Oxidation Reactions

Thioanisole undergoes stepwise oxidation to form sulfoxides and sulfones, with applications in titrimetry and synthesis.

Reaction Pathways

-

Single Oxidation : Forms methyl phenyl sulfoxide using oxidants like dimethyldioxirane or hydrogen peroxide .

-

Double Oxidation : Yields methyl phenyl sulfone under stronger conditions (e.g., excess H₂O₂ with CuWO₄ catalysts) .

Table 1: Oxidation Conditions and Outcomes

*TBHP = tert-butyl hydroperoxide; †Turnover rate (k<sub>cat</sub>)

Reactions with Organometallic Reagents

This compound’s methyl group is susceptible to deprotonation by strong bases, enabling homologation and functionalization.

-

Deprotonation : Alkyllithium reagents (e.g., BuLi) abstract a proton from the methyl group, generating CH₃SC₆H₄Li .

-

Alkylation : The resulting lithio species reacts with electrophiles (e.g., alkyl halides) to form extended thioether chains .

Plasmon-Driven Surface Reactions

Under electrochemical conditions, this compound dissociates and dimerizes on plasmonic surfaces, as studied via surface-enhanced Raman spectroscopy (SERS) .

Key Findings

-

Dissociation : At potentials > -0.4 V, this compound cleaves into thiophenol (C₆H₅SH) and CH₃ .

-

Dimerization : Thiophenol forms disulfides (C₆H₅S–SC₆H₅) via plasmon-driven S–S bond formation, detected at 464 cm⁻¹ in SERS .

Table 2: Plasmon-Driven Reaction Parameters

| Parameter | Value/Outcome | Reference |

|---|---|---|

| Critical Potential | -0.4 V (vs. Ag/AgCl) | |

| Dominant Raman Peak | 464 cm⁻¹ (S–S stretch) | |

| Laser Dependence | 532 nm (effective), 785 nm (ineffective) |

Catalytic Sulfoxidation Studies

Manganese(IV)-oxo complexes and enzymes catalyze this compound oxidation with varying efficiencies.

Table 3: Catalytic Performance of Mn<sup>IV</sup>-Oxo Complexes

| Complex | ΔH‡ (kcal/mol) | ΔG‡ (kcal/mol) | k<sub>2</sub> (M⁻¹s⁻¹) | Reference |

|---|---|---|---|---|

| [Mn<sup>IV</sup>(O)(N4py)]²⁺ | 19.9 | 21.0 | 0.12 | |

| [Mn<sup>IV</sup>(O)(N2py2Q)]²⁺ | 14.7 | 17.7 | 9.2 |

-

Ligand Effects : Electron-donating ligands (e.g., N2py2Q) lower activation enthalpies by 5.2 kcal/mol compared to N4py .

Enzymatic Oxidation by Lignin Peroxidase

Lignin peroxidase (LiP) oxidizes this compound via a radical cation intermediate, exhibiting enantioselectivity .

Mechanistic Insights

常见问题

Q. Basic: What are the primary synthetic routes for thioanisole, and how do their efficiencies compare under varying catalytic conditions?

Answer:

this compound is synthesized predominantly via S-methylation of thiophenol using methylating agents like dimethyl carbonate (DMC) or methanol. Alternative methods include continuous catalytic synthesis in fixed-bed reactors . Efficiency depends on factors such as catalyst type (e.g., acid/base catalysts), reaction temperature, and solvent polarity. For example, DMC offers higher atom economy and reduced toxicity compared to traditional methyl halides, but requires optimized catalyst loading (e.g., NaOH or K₂CO₃) to achieve >90% yield . Comparative studies should include GC-MS analysis for purity and reaction kinetics to assess turnover frequency (TOF).

Q. Basic: Which spectroscopic and computational techniques are most effective for characterizing this compound’s molecular structure and reactivity?

Answer:

- Experimental : UV-Vis spectroscopy identifies electronic transitions (e.g., π→π* and n→σ*), while NMR (¹H/¹³C) confirms substituent effects on the aromatic ring and methyl group .

- Computational : Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) predicts ground-state geometries, whereas time-dependent DFT (TD-DFT) simulates excited states. For higher accuracy in excited-state dynamics, multi-reference methods like CASSCF are recommended .

Q. Advanced: How can density-functional theory (DFT) be optimized to predict this compound’s electronic excitation states with high accuracy?

Answer:

Incorporating exact exchange (e.g., via hybrid functionals like τ-HCTHhyb) improves predictions of low-lying excited states (e.g., 1ππ* and 1nσ*). Studies show that adding 20–25% exact exchange reduces errors in vertical excitation energies by ~0.3 eV compared to pure gradient-corrected functionals . For photodissociation studies, non-adiabatic molecular dynamics (NAMD) simulations coupled with TD-DFT are critical to model state crossings between 1ππ* and 1nσ* surfaces .

Q. Advanced: What methodologies resolve discrepancies in interpreting this compound’s electronic spectrum across experimental and computational models?

Answer:

Discrepancies arise from differences in active space selection in CASSCF calculations and solvent effects in TD-DFT. A robust approach involves:

Vibrational sampling : Simulate spectra using ground-state vibrational distributions to account for Franck-Condon transitions .

Benchmarking : Compare computed spectra (e.g., TDA-τ-HCTHhyb/6-31+G*) against high-resolution gas-phase UV data to validate state assignments .

Solvent corrections : Apply implicit solvent models (e.g., PCM) for solution-phase studies.

Q. Advanced: What safety protocols are essential when handling this compound in photochemical studies, given its radical photodissociation products?

Answer:

this compound photodissociates into thiophenoxyl and methyl radicals under UV light, requiring:

- Controlled environments : Use UV-filtered gloveboxes or darkrooms to prevent unintended irradiation .

- Radical quenching : Add scavengers like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) to reaction mixtures.

- Personal protective equipment (PPE) : Nitrile gloves and safety goggles are mandatory due to this compound’s irritant properties .

Q. Basic: How does the choice of methylation reagent impact the scalability and environmental footprint of this compound synthesis?

Answer:

- Dimethyl carbonate (DMC) : Offers a green alternative with low toxicity and high biodegradability, but requires elevated temperatures (80–100°C) for efficient methylation .

- Methanol : Cost-effective but generates water as a byproduct, necessitating drying agents (e.g., molecular sieves). Life-cycle analysis (LCA) should compare E-factors (kg waste/kg product) for each route.

Q. Advanced: What are the mechanistic implications of this compound’s 1nσ state in ultrafast photodissociation dynamics?*

Answer:

The 1nσ* state facilitates non-radiative decay from the optically active 1ππ* state via conical intersections, as shown by CASSCF/NAMD simulations. Key findings:

- Time-resolved spectroscopy : Reveals dissociation lifetimes <1 ps in gas-phase studies.

- Isotopic labeling : Deuterated this compound (C₆H₅S-CD₃) slows H-transfer steps, confirming radical recombination pathways .

Q. Basic: What analytical criteria should guide the selection of this compound as a reaction intermediate in organometallic catalysis?

Answer:

- Steric and electronic parameters : this compound’s σ-donor strength (measured via Tolman Electronic Parameters) and cone angle influence metal-ligand binding.

- Stability : Assess thermal decomposition thresholds (TGA/DSC) and compatibility with solvents (e.g., THF vs. DMF).

Q. Advanced: How do substituents on the phenyl ring alter this compound’s electronic properties and reactivity in cross-coupling reactions?

Answer:

Electron-withdrawing groups (e.g., -NO₂) lower the HOMO energy, reducing nucleophilicity. Hammett plots (σ constants) correlate substituent effects with reaction rates in Suzuki-Miyaura couplings. Computational studies (DFT/NBO) quantify charge transfer to metal centers (e.g., Pd⁰ vs. Pd²⁺) .

Q. Advanced: What strategies mitigate batch-to-batch variability in this compound synthesis for high-precision pharmaceutical applications?

Answer:

- Process analytical technology (PAT) : Use inline FTIR to monitor reaction progress and impurity profiles.

- Design of experiments (DoE) : Optimize factors like catalyst loading, temperature, and stirring rate via response surface methodology (RSM) .

相似化合物的比较

Comparative Analysis with Similar Compounds

Electronic Structure and Reactivity

Thioanisole shares a repulsive 1πσ* or 1nσ* electronic state with phenol, thiophenol, and anisole, facilitating photoinduced hydrogen detachment or proton transfer in protic solvents. However, the sulfur atom lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) compared to oxygenated analogs, influencing redox behavior and charge transfer in photochemical reactions .

Table 1: Key Electronic and Binding Properties

| Compound | HOMO-LUMO Gap (eV) | Dissociation Constant (Kd) with Chloroperoxidase |

|---|---|---|

| This compound | 4.2 (estimated) | 0.12 mM |

| Phenol | 5.1 (estimated) | 0.35 mM |

| Anisole | 5.8 | N/A |

Key Insight: this compound’s lower Kd with chloroperoxidase versus phenol (Table 1) reflects its higher hydrophobicity, enhancing substrate binding to enzyme active sites .

Oxygen-Atom Transfer (OAT) Reactivity

This compound is oxidized to methyl phenyl sulfoxide in OAT reactions mediated by metalloenzymes or synthetic metal-oxo complexes. Comparatively, its reactivity differs from substituted derivatives (e.g., p-X-thioanisoles) and other sulfides due to electronic effects.

Table 2: OAT Reaction Rates with Metal Complexes

| Catalyst | Substrate | Rate Constant (k₂, M⁻¹s⁻¹) |

|---|---|---|

| [MnV(O)(TBP8Cz)(CN)]⁻ | This compound | 0.15 |

| Fe(IV)-oxo (N4Py ligand) | This compound | 0.023 |

| Co-PhIO adduct | This compound | 4.3 × 10⁻⁴ |

Key Insights :

- Electron-withdrawing substituents on this compound (e.g., p-NO₂) accelerate OAT rates due to increased electrophilicity, as shown by a negative Hammett ρ value (-1.2) .

- Iron(IV)-oxo complexes exhibit two orders of magnitude higher reactivity with this compound than phenol derivatives .

Table 3: Deprotection Efficiency with/without this compound

Key Insight : this compound’s nucleophilic character facilitates cleavage of sterically hindered groups like Bzl, but it is dispensable for labile groups (e.g., Mob) .

Solvent-Dependent Oxidation with H₂O₂

This compound’s oxidation to sulfoxide shows solvent-specific kinetics. In acetonitrile, the reaction rate is strongly dependent on H₂O₂ concentration (up to 12 equivalents), whereas methanol exhibits zero-order dependence, suggesting differential stabilization of reactive intermediates .

Photochemical and Enzymatic Oxidation

- Photocatalysis : this compound requires a mediator (e.g., triethylamine) for efficient electron transfer to fullerene soot, unlike dialkyl sulfides .

- Enzymatic Selectivity : Lignin peroxidase oxidizes this compound enantioselectively (70% ee) via a radical cation intermediate, whereas p-methoxythis compound forms a ternary complex with the enzyme, reducing selectivity .

Kinetic Isotope Effects (KIE) in Alkylation

This compound exhibits a primary KIE of 3.2–3.5 in methyl C−H bond cleavage during alkylation, indicating this step is rate-determining. This contrasts with this compound-d₃, where deuterium substitution slows the reaction .

属性

IUPAC Name |

methylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8S/c1-8-7-5-3-2-4-6-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNKJADCVZUBCPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8059217 | |

| Record name | Benzene, (methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with a stench; [Alfa Aesar MSDS], Liquid, colourless or slightly yellow liquid with unpleasant odour | |

| Record name | Methyl phenyl sulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16551 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Methyl phenyl sulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034448 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Methyl phenyl sulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/535/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

188.00 to 193.00 °C. @ 760.00 mm Hg | |

| Record name | Methyl phenyl sulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034448 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.506 mg/mL at 25 °C, insoluble in water; soluble in alcohol and oil | |

| Record name | Methyl phenyl sulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034448 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Methyl phenyl sulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/535/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.958-0.968 | |

| Record name | Methyl phenyl sulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/535/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

100-68-5 | |

| Record name | Thioanisole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100-68-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylphenylsulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100685 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thioanisole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57916 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, (methylthio)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, (methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl phenyl sulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.617 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL PHENYL SULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BB4K737YF4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methyl phenyl sulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034448 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-15 °C | |

| Record name | Methyl phenyl sulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034448 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。